Monooctyl Phthalate-d4: A Technical Guide for Researchers
Monooctyl Phthalate-d4: A Technical Guide for Researchers
An In-depth Examination of its Synthesis, Analytical Quantification, Metabolism, and Biological Interactions
Abstract
Monooctyl Phthalate-d4 (MOP-d4) is the deuterium-labeled analogue of Monooctyl Phthalate (MOP), a primary metabolite of the plasticizer Di-n-octyl phthalate (DNOP). Its principal application lies in its use as an internal standard for the accurate quantification of MOP in various biological and environmental matrices. This technical guide provides a comprehensive overview of MOP-d4, including its chemical properties, a plausible synthesis pathway, detailed analytical protocols for its quantification, and an exploration of its metabolic fate and toxicological profile, with a focus on its interaction with Peroxisome Proliferator-Activated Receptors (PPARs). This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental science, and pharmacology.
Chemical and Physical Properties
Monooctyl Phthalate-d4 is characterized by the incorporation of four deuterium atoms onto the benzene ring of the monooctyl phthalate molecule. This isotopic labeling minimally alters its chemical properties but provides a distinct mass spectrometric signature, crucial for its use as an internal standard.
| Property | Value | Reference |
| CAS Number | 1398065-74-1 | [1][2][3] |
| Molecular Formula | C₁₆H₁₈D₄O₄ | [1][4] |
| Molecular Weight | 282.37 g/mol | [1][5] |
| Appearance | Not Available | |
| Storage | 2-8°C Refrigerator | [3][6] |
| Synonyms | 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4; Phthalic Acid Monooctyl Ester-d4; MOP-d4 | [3][7] |
Synthesis of Monooctyl Phthalate-d4
Experimental Protocol: Proposed Synthesis
Step 1: Deuteration of Phthalic Anhydride
This step aims to introduce deuterium atoms onto the aromatic ring of phthalic anhydride.
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Materials: Phthalic anhydride, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).
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Procedure:
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In a sealed reaction vessel suitable for high-pressure reactions, dissolve phthalic anhydride in an excess of deuterium oxide.
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Add a catalytic amount of deuterated sulfuric acid to the solution.
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Heat the mixture under pressure at a temperature sufficient to facilitate electrophilic aromatic substitution (e.g., 150-200°C) for an extended period (24-48 hours) to ensure maximal deuterium exchange.
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Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR to observe the disappearance of aromatic proton signals.
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Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium carbonate).
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Extract the deuterated phthalic anhydride using an appropriate organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield Phthalic Anhydride-d4.
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Step 2: Monoesterification of Phthalic Anhydride-d4
This step involves the reaction of the deuterated phthalic anhydride with 1-octanol to form the desired monooctyl phthalate-d4.
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Materials: Phthalic Anhydride-d4, 1-octanol, Pyridine (catalyst).
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Procedure:
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Dissolve Phthalic Anhydride-d4 in an excess of 1-octanol in a round-bottom flask.
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Add a catalytic amount of pyridine to the mixture.
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Heat the reaction mixture at a moderate temperature (e.g., 80-100°C) with constant stirring. The reaction is typically complete within a few hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and remove the excess 1-octanol under vacuum.
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Dissolve the residue in an organic solvent and wash with a dilute acid solution to remove pyridine, followed by washing with water and brine.
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Dry the organic layer and remove the solvent to obtain crude Monooctyl Phthalate-d4.
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Purify the product using column chromatography on silica gel to yield pure Monooctyl Phthalate-d4.
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Analytical Quantification
Monooctyl Phthalate-d4 is primarily used as an internal standard for the quantification of Monooctyl Phthalate in various samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Quantification by GC-MS
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Sample Preparation:
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Liquid Samples (e.g., urine, water): To a known volume of the sample, add a precise amount of Monooctyl Phthalate-d4 solution of known concentration. Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).
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Solid Samples (e.g., tissue, soil): Homogenize a known weight of the sample and spike with a known amount of Monooctyl Phthalate-d4. Perform solvent extraction (e.g., using a Soxhlet apparatus) with an appropriate solvent.
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Concentrate the extract under a gentle stream of nitrogen.
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Derivatize the extract if necessary to improve chromatographic properties, although MOP is often analyzed directly.
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GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250-280°C.
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Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C, and hold for several minutes.
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
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Ions to Monitor:
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For Monooctyl Phthalate (MOP): A characteristic fragment ion (e.g., m/z 149, the phthalic anhydride fragment) and a molecular ion or another specific fragment.
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For Monooctyl Phthalate-d4 (MOP-d4): The corresponding deuterated fragment ion (e.g., m/z 153) and its molecular ion.
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Quantification: Construct a calibration curve by analyzing standards containing known concentrations of MOP and a fixed concentration of MOP-d4. The concentration of MOP in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Metabolism and Biological Interactions
Phthalate diesters are readily metabolized in the body to their corresponding monoesters, which are considered the more biologically active compounds. Monooctyl phthalate is the primary metabolite of Di-n-octyl phthalate.
In Vitro Metabolism Experimental Protocol
This protocol describes a general method for studying the metabolism of Monooctyl Phthalate in vitro using liver microsomes.
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Materials:
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Human or rat liver microsomes.
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NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
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Phosphate buffer (pH 7.4).
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Monooctyl Phthalate.
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Acetonitrile (for quenching the reaction).
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Monooctyl Phthalate-d4 (as an internal standard).
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Procedure:
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Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding Monooctyl Phthalate (dissolved in a small amount of a suitable solvent like DMSO).
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Incubate the reaction at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).
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Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard (Monooctyl Phthalate-d4).
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Centrifuge the samples to precipitate the proteins.
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Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS or GC-MS.
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Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Monooctyl phthalate has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][9] These nuclear receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARs by phthalates is a proposed mechanism for their endocrine-disrupting and metabolic effects.
Quantitative Data on PPAR Activation by Phthalate Monoesters
| Phthalate Monoester | PPAR Isoform | EC₅₀ (µM) | Cell Line | Reference |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse PPARα | 0.6 | COS cells | [9] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Human PPARα | 3.2 | COS cells | [9] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse PPARγ | 10.1 | COS cells | [9] |
| Mono-(2-ethylhexyl) phthalate (MEHP) | Human PPARγ | 6.2 | COS cells | [9] |
| Monobenzyl phthalate (MBzP) | Mouse PPARα | 21 | COS cells | [9] |
| Monobenzyl phthalate (MBzP) | Human PPARα | 30 | COS cells | [9] |
| Monobenzyl phthalate (MBzP) | Mouse PPARγ | 75-100 | COS cells | [9] |
| Monobenzyl phthalate (MBzP) | Human PPARγ | 75-100 | COS cells | [9] |
Downstream Effects of PPAR Activation
Activation of PPARs by Monooctyl Phthalate leads to the transcriptional regulation of various target genes. Studies on other phthalate monoesters have identified several downstream targets.[4][10]
| Phthalate Monoester | Target Gene | Fold Change in Expression | Cell Type | Reference |
| MEHP (40 µM) | Fabp4 | 2.0-fold increase | Mouse Granulosa Cells | [4] |
| MEHP (400 µM) | Fabp4 | 49-fold increase | Mouse Granulosa Cells | [4] |
| MEHP (40 µM) | Cd36 | 5.7-fold increase | Mouse Granulosa Cells | [4] |
| MEHP (400 µM) | Cd36 | 27-fold increase | Mouse Granulosa Cells | [4] |
Visualizations
Proposed Synthesis Workflow
References
- 1. youtube.com [youtube.com]
- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
